molecular formula C23H21N3OS2 B2928767 2-(2-Methoxyphenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 954589-02-7

2-(2-Methoxyphenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B2928767
CAS No.: 954589-02-7
M. Wt: 419.56
InChI Key: FUHSUELJOFTEJT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound). Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape of the molecule, and the types of bonds present .

Scientific Research Applications

Synthesis and Biological Evaluation

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds, including those related to the 2-(2-Methoxyphenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole structure, have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as demonstrated cytotoxic activities against liver, colorectal, and breast carcinoma cell lines, indicating their potential in developing new therapeutic agents (Al-Mutabagani et al., 2021).

Antibacterial and Anti-Tubercular Agents

Thiazole derivatives have also attracted attention for their antibacterial and anti-tubercular activities. Novel thiazoles containing methoxy-napthyl moieties have been synthesized and shown to exhibit significant antibacterial properties, as well as moderate activity against Mycobacterium tuberculosis, underlining their importance in addressing antibiotic resistance issues (Prasad & Nayak, 2016).

Antimicrobial Activity and Structural Analysis

Further research into thiazole derivatives has revealed their antimicrobial activities, with certain compounds showing high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis. These findings suggest their utility in developing protective agents against microbial infections and oxidative stress (Gür et al., 2020).

Antiproliferative Activities

The antiproliferative activities of arylidene-hydrazinyl-thiazole derivatives have been investigated, with some compounds exhibiting significant cytotoxicity against cancer cell lines. This suggests the potential of these compounds in cancer treatment, highlighting the role of structural modifications in enhancing their therapeutic efficacy (Grozav et al., 2014).

Catalytic Applications

In addition to their biological activities, thiazole derivatives have found applications in catalysis. For instance, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been shown to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating the versatility of thiazole compounds in chemical synthesis and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be a promising area of research .

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-15-7-6-8-17(13-15)14-28-21-12-11-19(25-26-21)22-16(2)24-23(29-22)18-9-4-5-10-20(18)27-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHSUELJOFTEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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